N-(thiolan-3-yl)-1H-indazol-6-amine
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Overview
Description
N-(thiolan-3-yl)-1H-indazol-6-amine is a compound that belongs to the class of heterocyclic amines It features a thiolane ring attached to an indazole core, which is a bicyclic structure composed of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiolan-3-yl)-1H-indazol-6-amine typically involves the reaction of a thiolane derivative with an indazole precursor. One common method is the N-acylation reaction, where the thiolane derivative is reacted with an activated indazole compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(thiolan-3-yl)-1H-indazol-6-amine can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: The amine group on the indazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives of the indazole ring.
Scientific Research Applications
N-(thiolan-3-yl)-1H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(thiolan-3-yl)-1H-indazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-[(thiolan-3-yl)amino]ethyl)acetamide hydrochloride
- N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
- N-(thiolan-3-yl)pyridin-2-amine
Uniqueness
N-(thiolan-3-yl)-1H-indazol-6-amine is unique due to its specific structural features, such as the combination of a thiolane ring and an indazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(thiolan-3-yl)-1H-indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-9(13-10-3-4-15-7-10)5-11-8(1)6-12-14-11/h1-2,5-6,10,13H,3-4,7H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGBKRYUCLUVQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1NC2=CC3=C(C=C2)C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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